molecular formula C11H14BrN B13703997 2-(2-Bromo-3-methylphenyl)pyrrolidine

2-(2-Bromo-3-methylphenyl)pyrrolidine

Cat. No.: B13703997
M. Wt: 240.14 g/mol
InChI Key: SNBHRHDJPPPQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-3-methylphenyl)pyrrolidine is a pyrrolidine derivative featuring a brominated and methyl-substituted phenyl ring directly attached to the pyrrolidine nitrogen. Pyrrolidine-based compounds are widely studied for their conformational flexibility and applications in medicinal chemistry, such as enzyme inhibition or receptor modulation .

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

2-(2-bromo-3-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H14BrN/c1-8-4-2-5-9(11(8)12)10-6-3-7-13-10/h2,4-5,10,13H,3,6-7H2,1H3

InChI Key

SNBHRHDJPPPQMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2CCCN2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-3-methylphenyl)pyrrolidine can be achieved through various methods. One common approach involves the reaction of 2-bromo-3-methylbenzaldehyde with pyrrolidine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium triacetoxyborohydride and is carried out in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromo-3-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3-methylphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets through various mechanisms:

Comparison with Similar Compounds

a) 1-(2-Bromo-3-methylbenzoyl)pyrrolidine
  • Structure : Features a benzoyl group (carbonyl-linked phenyl) instead of a direct phenyl attachment.
  • Molecular Formula: C₁₂H₁₄BrNO vs. C₁₁H₁₄BrN (estimated for 2-(2-Bromo-3-methylphenyl)pyrrolidine).
  • However, the direct phenyl attachment in the target compound may improve metabolic stability due to reduced susceptibility to hydrolysis .
b) 1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine
  • Structure: Contains a phenoxyethyl linker between the pyrrolidine and brominated phenyl ring.
  • Molecular Formula: C₁₄H₁₉BrNO vs. C₁₁H₁₄BrN.
  • Key Differences : The ethoxyethyl spacer introduces conformational flexibility, which could enhance binding to hydrophobic pockets in biological targets. However, the longer chain may also increase molecular weight and reduce bioavailability compared to the target compound .
c) 2-(Furan-2-yl)-1-[(4-phenylphenyl)carbonyl]pyrrolidine
  • Structure : Includes a biphenyl carbonyl group and a furan substituent.
  • Key Differences : The aromatic biphenyl and heterocyclic furan moieties contribute to π-π stacking interactions, which are critical in drug-receptor binding. In contrast, the bromine and methyl groups in 2-(2-Bromo-3-methylphenyl)pyrrolidine may favor halogen bonding and steric hindrance, respectively, altering target selectivity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-(2-Bromo-3-methylphenyl)pyrrolidine C₁₁H₁₄BrN ~224.1 (estimated) ortho-Br, meta-CH₃ High lipophilicity, steric bulk
1-(2-Bromo-3-methylbenzoyl)pyrrolidine C₁₂H₁₄BrNO 268.15 Benzoyl group Increased polarity
1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine C₁₄H₁₉BrNO 313.2 Phenoxyethyl linker Conformational flexibility
2-(Furan-2-yl)-1-[(4-phenylphenyl)carbonyl]pyrrolidine C₂₂H₂₀N₂O₂ 344.4 Biphenyl carbonyl, furan Strong π-π interactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.